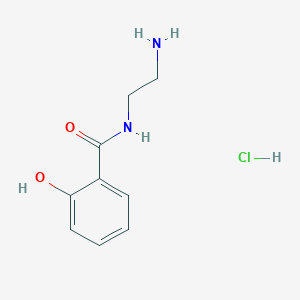

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride

CAS No.: 92765-39-4

Cat. No.: VC2979513

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92765-39-4 |

|---|---|

| Molecular Formula | C9H13ClN2O2 |

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | N-(2-aminoethyl)-2-hydroxybenzamide;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O2.ClH/c10-5-6-11-9(13)7-3-1-2-4-8(7)12;/h1-4,12H,5-6,10H2,(H,11,13);1H |

| Standard InChI Key | SNBOEMWUHFGLMN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NCCN)O.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCN)O.Cl |

Introduction

Chemical Structure and Identification

Molecular Identity and Nomenclature

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride is the hydrochloride salt of N-(2-aminoethyl)-2-hydroxybenzamide. It is also referred to as N-(2-aminoethyl)salicylamide hydrochloride in some literature. This compound is registered with CAS No. 92765-39-4, which distinguishes it from its parent compound, N-(2-aminoethyl)-2-hydroxybenzamide (CAS No. 36288-93-4) . The compound is cataloged in chemical databases with identifiers that facilitate its cross-referencing across scientific platforms. PubChem lists the compound under CID 131954497, identifying it as a derivative of the parent compound with CID 11116645 .

Structural Characteristics

The molecular formula of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride is C9H13ClN2O2, with a precise molecular weight of 216.66 g/mol . The structure incorporates a 2-hydroxybenzamide core linked to an aminoethyl group, with the addition of a hydrochloride salt. This configuration contributes to its unique chemical properties and potential applications. The molecular structure features functional groups that enable hydrogen bonding and other interactions that are significant for its biological activity.

Chemical Identifiers and Representations

The compound can be represented using various chemical notations as shown in Table 1, facilitating its identification across different chemical databases and literature.

Table 1: Chemical Identifiers for N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride

| Identifier Type | Value |

|---|---|

| CAS No. | 92765-39-4 |

| PubChem CID | 131954497 |

| Molecular Formula | C9H13ClN2O2 |

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | N-(2-aminoethyl)-2-hydroxybenzamide;hydrochloride |

| InChI | InChI=1S/C9H12N2O2.ClH/c10-5-6-11-9(13)7-3-1-2-4-8(7)12;/h1-4,12H,5-6,10H2,(H,11,13);1H |

| InChIKey | SNBOEMWUHFGLMN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NCCN)O.Cl |

Physical and Chemical Properties

Chemical Properties and Reactivity

The compound's chemical reactivity is largely determined by its functional groups. The presence of the hydroxyl group at the 2-position of the benzamide enables it to participate in hydrogen bonding and undergo various chemical reactions, including oxidation and substitution. The amide group contributes to its stability while also providing sites for potential chemical modifications. The hydrochloride salt formation affects the compound's solubility profile and may influence its reactivity in certain chemical environments. These properties make it a versatile building block for chemical synthesis.

Solubility and Stability

The hydrochloride salt formation significantly enhances the compound's solubility in polar solvents, particularly water, compared to its parent compound. This improved solubility profile makes it more suitable for applications in aqueous environments, including biological systems. Stability data for this specific compound is limited in the available literature, but similar benzamide derivatives generally exhibit good stability under normal storage conditions. Proper storage recommendations typically include keeping the compound in a cool, dry environment to prevent degradation.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride typically follows a two-step process. The primary route involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with ethylenediamine to form the parent compound, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This approach is advantageous due to the availability of starting materials and the straightforward reaction conditions.

An alternative synthetic pathway involves the activation of the carboxylic acid group of 2-hydroxybenzoic acid prior to the reaction with ethylenediamine. This can be achieved using various coupling agents commonly employed in amide bond formation. The protected intermediate is then deprotected and treated with hydrochloric acid to obtain the target compound.

Reaction Conditions and Optimization

The reaction conditions for the synthesis of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride require careful control to maximize yield and purity. The condensation reaction between 2-hydroxybenzoic acid and ethylenediamine typically proceeds under controlled temperature and pH conditions. The hydroxyl group at the 2-position of the benzene ring may require protection during certain synthetic approaches to prevent side reactions .

The formation of the hydrochloride salt is generally accomplished by dissolving the parent compound in an appropriate solvent and adding a calculated amount of hydrochloric acid. This step enhances the compound's solubility and stability, making it more suitable for various applications. Optimization of these reaction conditions can significantly impact the yield and purity of the final product.

Purification and Characterization

Purification of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride commonly employs recrystallization techniques, typically using solvents such as methanol or acetone. This process helps remove impurities and ensures the high purity required for research and pharmaceutical applications. Characterization of the purified compound is typically performed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the structure and purity of the synthesized compound.

Analytical Methods and Characterization

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, provides valuable information about the compound's molecular structure. The characteristic signals in ¹H NMR include those for the aromatic protons, the amide NH, the hydroxyl group, and the ethylene protons .

Infrared (IR) spectroscopy is another valuable technique for identifying functional groups present in the compound. The IR spectrum typically exhibits characteristic bands for N-H stretching, C=O stretching of the amide group, aromatic C=C stretching, and O-H stretching of the hydroxyl group . Mass spectrometry can provide confirmation of the molecular weight and fragmentation pattern, further supporting the compound's structural identification.

Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are commonly employed for both analysis and purification of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride. HPLC analysis can determine the purity of the compound and identify potential impurities or degradation products. Thin-Layer Chromatography (TLC) serves as a quick method for monitoring reaction progress and initial purity assessment .

Chemical Reactions and Transformations

Hydrolysis and Stability Studies

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride can undergo hydrolysis under certain conditions, particularly in strongly acidic or basic environments. The amide bond is susceptible to hydrolysis, which can result in the formation of 2-hydroxybenzoic acid and ethylenediamine. Understanding the stability profile of the compound under various pH conditions is essential for formulation development and storage recommendations.

Derivatization Reactions

The compound offers several sites for chemical modifications, including the primary amine, the hydroxyl group, and the amide functionality. These sites can be exploited for the synthesis of derivatives with potentially enhanced properties or specific functions. For instance, the primary amine can undergo reactions such as alkylation, acylation, or condensation with aldehydes or ketones to form Schiff bases. The hydroxyl group can be subjected to esterification or etherification, while the amide group can be converted to other functional groups through appropriate chemical transformations.

Complex Formation and Interactions

The presence of multiple functional groups in N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride enables it to form complexes with various metal ions. The hydroxyl and amide groups can coordinate with metals, potentially leading to the formation of stable complexes. These interactions could be exploited in applications such as metal ion sensing or extraction. Additionally, the compound's ability to participate in hydrogen bonding makes it suitable for interactions with biological targets, which is relevant for potential pharmacological applications.

Biological and Pharmacological Applications

Structure-Activity Relationships

The structural features of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride suggest potential biological activities that are worth exploring. The presence of the salicylamide moiety is significant, as salicylamide derivatives are known to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic properties . The 2-hydroxyl group on the benzene ring can participate in hydrogen bonding with biological targets, which may contribute to specific biological activities. The primary amine functionality provides a site for potential interactions with biological receptors or enzymes.

Toxicological Considerations

Limited information is available on the toxicological profile of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride in the provided literature. As with any chemical compound intended for biological or pharmaceutical applications, comprehensive toxicological studies would be essential to evaluate its safety profile. Standard safety assessments would typically include acute and chronic toxicity studies, genotoxicity evaluations, and investigations of potential adverse effects on specific organ systems.

Current Research and Future Directions

Future Research Opportunities

Several promising research directions could be explored for N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride. Further investigation of its biological activities, particularly its potential anti-inflammatory, analgesic, or immunomodulatory properties, could reveal new therapeutic applications. Structure-activity relationship studies could guide the design of derivatives with enhanced properties or specific biological activities.

Additionally, the compound's potential as a building block for the synthesis of more complex molecules with targeted biological activities represents an area for future exploration. The development of novel synthetic methodologies for N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride and related compounds could enhance their accessibility for research and potential applications.

Industrial Applications and Scale-Up Considerations

For industrial applications, efficient synthetic routes that are amenable to scale-up would be essential. Considerations for large-scale production would include the cost and availability of starting materials, the efficiency and selectivity of the synthetic process, and the environmental impact of the production methods . The development of green chemistry approaches for the synthesis of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride, such as the use of environmentally friendly solvents or catalysts, represents an important area for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume